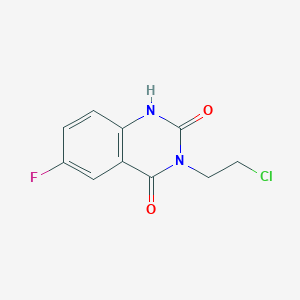

3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.29 (d, J = 2.4 Hz, 1H, H5)

- δ 7.59–7.37 (m, 2H, H7/H8)

- δ 5.31 (s, 2H, N3-CH₂)

- δ 3.85 (t, J = 6.8 Hz, 2H, CH₂Cl)

- δ 3.12 (t, J = 6.8 Hz, 2H, N3-CH₂-CH₂)

¹³C NMR (100 MHz, CDCl₃):

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometry

ESI-HRMS:

Table 2: Characteristic spectroscopic signatures

| Technique | Key Features |

|---|---|

| ¹H NMR | Distinct aromatic coupling patterns |

| ¹³C NMR | Carbonyl signals at δ >160 ppm |

| IR | Dual C=O stretches between 1680–1720 cm⁻¹ |

| MS | Chlorine isotopic pattern (3:1 ratio) |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO (-6.12 eV) localized on the chloroethyl group and pyrimidine ring

- LUMO (-2.34 eV) distributed across the benzene ring and carbonyl groups

- Molecular electrostatic potential shows nucleophilic regions at oxygen atoms (C=O) and electrophilic sites at chlorine and fluorine atoms

The calculated dipole moment of 4.78 Debye indicates significant polarity, primarily due to the electron-withdrawing fluorine and chlorine substituents. Natural Bond Orbital (NBO) analysis predicts strong hyperconjugative interactions between the lone pairs of O atoms and σ* orbitals of adjacent C-N bonds.

Comparative Analysis with Quinazoline-2,4-dione Derivatives

Table 3: Structural comparison with related compounds

Key differences:

- Electronic effects : The 6-fluoro substitution increases ring electron deficiency compared to hydrogen or methyl analogs.

- Steric profile : The 2-chloroethyl group introduces greater conformational flexibility than rigid aryl substituents.

- Solubility : Calculated LogP values suggest intermediate lipophilicity between polar (parent compound) and highly substituted derivatives.

Properties

IUPAC Name |

3-(2-chloroethyl)-6-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O2/c11-3-4-14-9(15)7-5-6(12)1-2-8(7)13-10(14)16/h1-2,5H,3-4H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVQMHKKDMCOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Method: DMAP-Catalyzed One-Pot Synthesis

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Carbonyl source: (Boc)2O

- Substrate: 2-amino-6-fluorobenzamide (for fluoro substitution)

- Solvent: Acetonitrile or dichloromethane

- Conditions: Microwave irradiation at 150 °C for 30 min or reflux for 12 h

- Yield: Up to 92% under microwave conditions

This method efficiently constructs the quinazoline-2,4-dione core bearing fluoro substituents at the 6-position, with high yields and tolerance for various substituents at the 3-position (alkyl, benzyl, aryl groups).

Detailed Experimental Data and Reaction Conditions

| Step | Reactants & Conditions | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-amino-6-fluorobenzamide + (Boc)2O (1.5 equiv) + DMAP (0.1 equiv) | DMAP | CH3CN | Microwave 150 °C | 30 min | 90+ | One-pot cyclization to quinazoline-2,4-dione core |

| 2 | Quinazoline-2,4-dione + 2-chloroethyl bromide | DBU (1 equiv) | DMF or toluene | 100–130 °C | 3–16 h | 75–85 | N-alkylation to introduce 2-chloroethyl substituent |

| 3 | Workup: Addition of MeOH/dioxane, cooling, filtration | — | — | 0–70 °C | 0.5–12 h | — | Purification by filtration and drying |

Supporting Research Findings

- The DMAP-catalyzed method is metal-free, environmentally benign, and provides high selectivity for quinazoline-2,4-dione formation, even with electron-withdrawing fluoro substituents.

- Alkylation reactions using DBU and phosphoryl chloride in toluene have demonstrated high yields (up to 80%) and scalability for industrial synthesis.

- The use of hexamethyldisilazane (HMDS) and sulfuric acid as additives in toluene reflux conditions facilitates silylation and activation steps, improving alkylation efficiency.

- Analytical data such as NMR, HPLC, and LC-MS confirm the structural integrity and purity of intermediates and final products, with melting points exceeding 250 °C for the core quinazoline derivatives, indicating high stability.

Summary of Preparation Methodology

The preparation of 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves:

- Synthesis of the quinazoline-2,4-dione core via DMAP-catalyzed cyclization of 2-amino-6-fluorobenzamide with (Boc)2O.

- Selective N-alkylation at the 3-position nitrogen with 2-chloroethyl halides under basic conditions (DBU) in polar aprotic solvents.

- Purification by solvent precipitation and filtration to isolate the final compound with high purity and yield.

This methodology is supported by experimental data from peer-reviewed chemical literature and patent documents, ensuring reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.

Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study examining the cytotoxic effects of this compound on breast cancer cells, it was found to induce apoptosis through the activation of caspase pathways. The results demonstrated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial activity. The chloroethyl group in this compound enhances its interaction with microbial enzymes.

Case Study: Antibacterial Testing

A study conducted on Gram-positive and Gram-negative bacteria showed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated effective inhibition at relatively low concentrations .

Synthesis of Novel Derivatives

The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced biological activities.

Synthesis Methodology

Using DMAP-catalyzed reactions, researchers have successfully synthesized various substituted quinazolines from this compound. This method allows for the exploration of structure-activity relationships (SAR) to optimize pharmacological properties .

| Derivative | Biological Activity | Yield (%) |

|---|---|---|

| Compound A | Anticancer | 82 |

| Compound B | Antimicrobial | 75 |

| Compound C | Anti-inflammatory | 90 |

Potential in Neurological Disorders

Emerging studies suggest that quinazoline derivatives may have neuroprotective effects. The ability of this compound to modulate neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.

Case Study: Neuroprotection Studies

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular functions. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Substituent and Core Structure Comparisons

The table below summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

- Core Structure Influence: Quinazoline-diones (e.g., target compound) vs. pyrimidine-diones (e.g., S-86) exhibit distinct electronic and steric profiles due to their fused aromatic systems.

- Fluorine Position : Fluorine at position 6 (target compound) vs. position 7 or 8 () alters electron-withdrawing effects and hydrogen-bonding capacity, impacting solubility and target binding .

- Chloroethyl Group : Present in both the target compound and S-86, this group may enhance reactivity or bioactivity, as seen in S-86's antioxidant performance .

Biological Activity

3-(2-Chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated quinazoline moiety and a chloroethyl side chain, suggesting possible applications in cancer therapy and other therapeutic areas.

- Molecular Formula : C₁₀H₈ClFN₂O₂

- Molecular Weight : 242.634 g/mol

- CAS Number : 1246061-38-0

- MDL Number : MFCD18070633

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival. The chloroethyl group may facilitate alkylation processes leading to DNA damage in cancer cells, while the fluorine atom enhances the lipophilicity of the molecule, potentially improving its bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated quinazoline derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound also demonstrates inhibitory activity against key enzymes involved in cancer progression. For example, it has been reported to inhibit certain kinases that are critical for tumor growth and metastasis.

Case Studies and Research Findings

Several studies have explored the biological activity of related quinazoline derivatives, providing insights into their potential therapeutic applications:

- Synthesis and Evaluation : A study synthesized various fluorinated quinazoline derivatives and evaluated their antiproliferative activity against different cancer cell lines. The findings indicated that modifications at the 6-position significantly enhanced biological activity compared to non-fluorinated counterparts .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action of similar compounds, revealing that they induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

- Comparative Studies : Comparative studies between different analogs highlighted the importance of structural features such as halogen substitutions in enhancing potency against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving fluorinated intermediates. For example, analogs are prepared by reacting halogenated quinazoline precursors with chloroethylating agents under basic conditions (e.g., potassium carbonate in DMF). Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent polarity, and purification via flash column chromatography (Hexanes:EtOAc gradients) to improve yields (17–55%) . Key challenges involve minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity during fluorination.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

1H NMR and mass spectrometry (MS) are essential. For instance, 1H NMR should confirm the chloroethyl group (δ ~3.8–4.2 ppm for CH2Cl) and fluorine-induced deshielding in aromatic regions. MS (ESI+/−) validates molecular weight (e.g., [M+H]+ expected for C11H8ClFN3O2). Purity is assessed via HPLC with UV detection at 254 nm. Structural analogs in related studies show diagnostic peaks for the quinazoline-dione core (δ ~6.5–8.5 ppm for aromatic protons) .

Q. What safety protocols are necessary when handling this compound, given its regulatory classification?

The compound is classified under the CLH (Classification, Labelling, and Packaging) regulation as hazardous (Category A) due to potential toxicity. Researchers must use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal guidelines for halogenated organics. Spill containment requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting enzymes like EGFR or RNase H?

In vitro assays using recombinant enzymes (e.g., EGFR kinase or HIV RNase H) are recommended. For EGFR inhibition, measure IC50 via fluorescence-based kinase activity assays. For RNase H, use gel electrophoresis to quantify RNA/DNA hybrid cleavage inhibition. Cell-based assays (e.g., cytotoxicity in cancer lines) should pair with controls (e.g., erlotinib for EGFR). Dose-response studies (1–100 µM) and structural analogs (e.g., 6-fluoroquinazoline derivatives) help establish SAR .

Q. How can contradictory data on antioxidant vs. pro-oxidant effects of fluorinated quinazolines be reconciled in mechanistic studies?

Discrepancies may arise from assay conditions (e.g., lipid peroxidation vs. ROS scavenging). For example, fluorinated uracil analogs show antioxidant activity via MDA reduction (58% inhibition at 10 µM in lipid peroxidation assays) but may act as pro-oxidants in cellular models due to metabolic activation. Use orthogonal assays (e.g., DCFH-DA for ROS, thiobarbituric acid for MDA) and compare results across concentrations (1–50 µM). Molecular docking can predict interactions with redox-related enzymes (e.g., NADPH oxidase) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in halogenated quinazoline-dione derivatives?

Systematic modification of substituents is key:

- Chloroethyl group : Replace with other halogens (bromo, iodo) to assess steric/electronic effects.

- Fluorine position : Compare 6-fluoro vs. 7-fluoro analogs for target affinity.

- Dione moiety : Modify to thio-dione or methyl-dione to probe hydrogen-bonding interactions.

Data from analogs (e.g., 3-(4-fluorophenyl)-1-methyl derivatives) show that electron-withdrawing groups enhance enzyme inhibition (e.g., 10-fold lower IC50 for trifluoromethyl-substituted compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.